molecular formula C12H17NO2 B6159384 (3R,5R)-1-benzylpiperidine-3,5-diol CAS No. 161564-10-9

(3R,5R)-1-benzylpiperidine-3,5-diol

Cat. No.: B6159384
CAS No.: 161564-10-9
M. Wt: 207.3
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Description

(3R,5R)-1-Benzylpiperidine-3,5-diol (CAS: 913832-01-6 ) is a chiral piperidine derivative of high interest in advanced chemical and pharmacological research. This compound serves as a valuable, rigid scaffold for the design and synthesis of focused chemical libraries, particularly in the study of bivalent ligands and their interaction with biological targets . Its defined stereochemistry is crucial, as the trans-3,5-disubstituted configuration places the piperidine ring in a chair conformation, influencing the spatial orientation of appended functional groups and its subsequent binding capabilities . The diol functionality enhances the molecule's utility, allowing for further synthetic derivatization and enabling investigations into intramolecular hydrogen bonding, which can affect the compound's conformational flexibility and overall stability . In medicinal chemistry, this scaffold is explored for its potential in multifunctional ligand development, with research applications in areas such as neurology, where related benzylpiperidine structures are investigated for targeting enzymes and transporters . The product is characterized by high enantiopurity, making it an essential intermediate for asymmetric synthesis and stereoselective transformations in complex molecular architecture construction . This compound is provided with a guaranteed purity of 98% and is intended for research applications only. This product is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

CAS No.

161564-10-9

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Preparation Methods

Table 1: Common Starting Materials and Their Roles

CompoundRole in SynthesisReference
(2R,4R)-1,5-dichloro-4-(TIPS)pentan-2-olCore intermediate for cyclization
1,4-PentadienePrecursor for epoxide formation
BenzylamineIntroduces benzyl substituent

Stepwise Synthesis via Cyclization and Benzylation

Cyclization of Dichloro Diol Intermediate

The dichloro diol 4 is treated with benzylamine in ethanol under reflux to form the piperidine ring. This nucleophilic substitution reaction replaces chlorine atoms with nitrogen, yielding (3R,5R)-1-benzyl-5-((triisopropylsilyl)oxy)piperidin-3-ol (12 ). The reaction proceeds via an SN2 mechanism, preserving the (R,R) configuration at C3 and C5.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 100°C (reflux)

  • Time: 16 hours

  • Yield: 80–88%

Deprotection of TIPS Group

The TIPS-protected intermediate 12 is subjected to tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the silyl group, yielding the final diol product.

Reaction Conditions :

  • Reagent: 1M TBAF in THF

  • Temperature: Room temperature

  • Time: 2 hours

  • Yield: 92–94%

Stereochemical Control and Resolution

The (3R,5R) configuration is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. Chiral starting materials, such as (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol, ensure retention of stereochemistry during cyclization. Commercial sources highlight the use of chiral chromatography or enzymatic resolution to separate (3R,5R) and (3S,5S) enantiomers.

Table 2: Stereochemical Outcomes of Representative Methods

MethodStereochemical PurityKey Factor
Cyclization of 4 >99% (R,R)Chiral starting material
Epoxide ring-openingVariableEpoxidation stereoselectivity

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization : Ethanol promotes efficient nucleophilic substitution but may lead to racemization at high temperatures. THF/HMPA mixtures in related syntheses improve reaction rates.

  • Deprotection : Polar aprotic solvents like THF enhance TBAF activity, ensuring complete desilylation.

Purification Strategies

Column chromatography (silica gel, 30% ethyl acetate/hexanes) is standard for isolating intermediates and final products. Recrystallization may further enhance purity but is less commonly reported.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Cyclization of 4 High yield, stereochemical controlRequires chlorine-containing intermediates
Epoxide routeAvoids chlorinated reagentsLower stereoselectivity

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-benzylpiperidine-3,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,5R)-1-benzylpiperidine-3,5-diol has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzylpiperidine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues within the Piperidine Family

(3R,5R)-1-Benzyl-1-oxy-piperidine-3,5-diol
  • Structural Difference : The nitrogen atom is oxidized to an N-oxide (1-oxy group).
  • Theoretical studies (e.g., NMR and computational analysis) suggest conformational changes due to the electron-withdrawing oxygen, which may affect binding to biological targets .
(3R,5R)-1-Benzyl-3,5-difluoro-piperidine 1-oxide
  • Structural Difference : Fluorine atoms replace the hydroxyl groups at positions 3 and 5, combined with the N-oxide.
  • Impact : Fluorination increases lipophilicity and metabolic stability. The absence of hydroxyl groups eliminates hydrogen-bonding capacity, which could reduce affinity for carbohydrate-processing enzymes compared to the parent compound .
4-Substituted Derivatives (e.g., 10a–f)
  • Structural Differences: Substituents at the 4-position include benzylamine, thiophenol, and diallylamine groups (e.g., compounds 10e and 10f in ).
  • Synthesis : Produced via nucleophilic cleavage of epoxy alcohols (e.g., 9a–c) with yields ranging from 58% to 65% .
  • Impact: The 4-substituents modulate electronic and steric properties.
Hydroxydecanoic Acid Derivatives ()
  • Structural Similarity: The (3R,5R) configuration is shared with compounds like (3R,5R)-3,5-dihydroxydecanoic acid.
  • Functional Difference : Unlike the piperidine core, these compounds are fatty acid derivatives with ester linkages.
Heptane-Diol Derivative ()
  • Structural Similarity : (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol shares the diol motif but lacks the piperidine ring.

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective preparation of (3R,5R)-1-benzylpiperidine-3,5-diol?

The synthesis typically involves multi-step organic reactions, including chiral induction and protecting group strategies. A reported stereoselective route uses lipophilic chain modifications and controlled reduction steps to achieve the desired (3R,5R) configuration. For example, Reddi et al. (2013) demonstrated a stereoselective total synthesis via iterative aldol reactions and asymmetric hydrogenation, ensuring retention of stereochemistry . Key steps include protecting the diol groups with benzyl ethers and employing chiral catalysts for enantiomeric purity.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Two-dimensional NMR spectroscopy (e.g., 1H^1H-1H^1H COSY, NOESY) and X-ray crystallography are critical. For instance, Karthikeyan et al. (2009) resolved the crystal structure of a related piperidine derivative using single-crystal X-ray diffraction (R factor = 0.059), confirming spatial arrangements of substituents . Additionally, polarimetry and chiral HPLC can validate enantiomeric excess (>98%) .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (ESI-MS) are standard. Stability studies under varying pH and temperature conditions should be conducted, as decomposition products like carbon monoxide and nitrogen oxides may form during thermal stress .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for the compound’s reactivity?

Discrepancies often arise from approximations in density functional theory (DFT) models. To resolve this, refine computational parameters (e.g., solvent effects, basis sets) and validate with experimental kinetics. For example, theoretical studies on analogous 3,5-trans disubstituted piperidines showed deviations in energy barriers for ring-opening reactions; these were resolved by incorporating explicit solvation models in simulations .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

Key strategies include:

  • Using low-temperature conditions (<0°C) during nucleophilic substitutions to suppress epimerization.
  • Employing non-polar solvents (e.g., toluene) to stabilize transition states.
  • Introducing bulky protecting groups (e.g., tert-butoxycarbonyl) to sterically hinder racemization pathways .
    A case study achieved 85% yield and 99% enantiomeric excess by optimizing Pd-catalyzed cross-coupling steps .

Q. How does the stereochemistry of this compound influence its biological activity?

The (3R,5R) configuration enhances binding affinity to target proteins, as demonstrated in studies on analogous piperidine azasugars. Molecular docking revealed that the diol’s spatial orientation facilitates hydrogen bonding with active-site residues, improving inhibitory potency against glycosidases by 20-fold compared to (3S,5S) enantiomers .

Q. What are the ecological implications of incomplete degradation byproducts of this compound?

Limited data exist on ecotoxicity, but structural analogs suggest potential risks. For example, benzyl-protected piperidines may release benzaldehyde derivatives upon hydrolysis, which are toxic to aquatic organisms (LC50_{50} < 1 mg/L for Daphnia magna). Researchers should conduct biodegradation assays (OECD 301F) and quantify metabolites via LC-MS .

Methodological Considerations

Q. How can researchers design experiments to compare the stability of this compound with its fluorinated analogs?

  • Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via 1H^1H-NMR.
  • Fluorinated analogs (e.g., (3R,5R)-1-benzyl-3,5-difluoropiperidine) exhibit higher hydrolytic stability due to reduced nucleophilicity of fluorine, as shown in pH-dependent degradation studies .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (-1.2), solubility (-3.1 logS), and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) can further predict membrane permeability and binding kinetics .

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